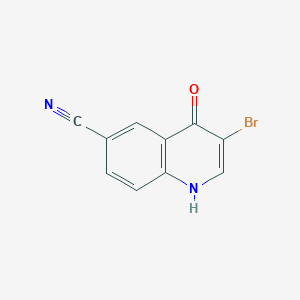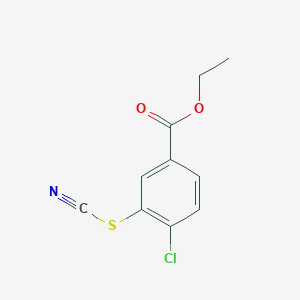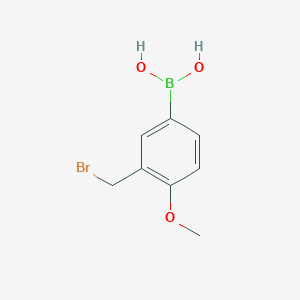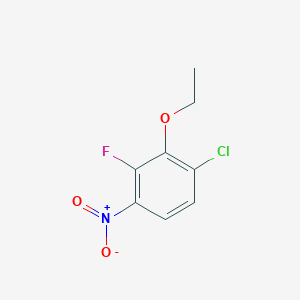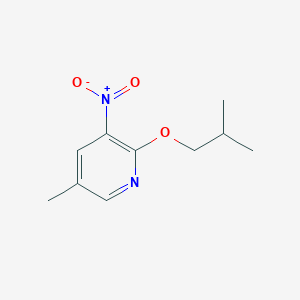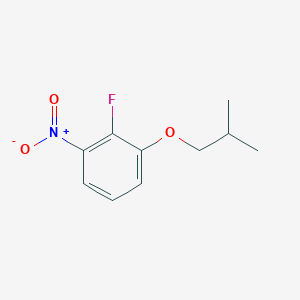
2-Fluoro-1-(2-methylpropoxy)-3-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-1-(2-methylpropoxy)-3-nitrobenzene is an organic compound that belongs to the class of fluorinated aromatic compounds. It is characterized by the presence of a fluorine atom, a nitro group, and an alkoxy group attached to a benzene ring. The compound’s unique structure imparts distinct chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-(2-methylpropoxy)-3-nitrobenzene typically involves the nitration of a fluorinated aromatic precursor followed by the introduction of the alkoxy group. One common method includes:
Nitration: The fluorinated aromatic compound is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Alkylation: The nitro-fluorobenzene is then reacted with an appropriate alkylating agent, such as 2-methylpropyl bromide, in the presence of a base like potassium carbonate to form the desired alkoxy derivative.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentrations) are crucial for large-scale synthesis.
化学反应分析
Types of Reactions
2-Fluoro-1-(2-methylpropoxy)-3-nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Oxidation: The alkoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.
Substitution: Sodium methoxide, methanol solvent.
Oxidation: Potassium permanganate, aqueous medium.
Major Products Formed
Reduction: 2-Fluoro-1-(2-methylpropoxy)-3-aminobenzene.
Substitution: 2-Methoxy-1-(2-methylpropoxy)-3-nitrobenzene.
Oxidation: 2-Fluoro-1-(2-methylpropoxy)-3-benzaldehyde.
科学研究应用
2-Fluoro-1-(2-methylpropoxy)-3-nitrobenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
作用机制
The mechanism by which 2-Fluoro-1-(2-methylpropoxy)-3-nitrobenzene exerts its effects depends on its interaction with molecular targets. The presence of the nitro group and fluorine atom can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates, while the fluorine atom can enhance the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
相似化合物的比较
Similar Compounds
2-Fluoro-1-(2-methylpropoxy)-4-nitrobenzene: Similar structure but with the nitro group in a different position.
2-Fluoro-1-(2-methylpropoxy)-3-aminobenzene: The nitro group is reduced to an amino group.
2-Fluoro-1-(2-methylpropoxy)-3-benzaldehyde: The nitro group is oxidized to a carbonyl group.
Uniqueness
2-Fluoro-1-(2-methylpropoxy)-3-nitrobenzene is unique due to the specific positioning of the nitro, fluorine, and alkoxy groups on the benzene ring. This unique arrangement imparts distinct chemical reactivity and physical properties, making it valuable for targeted applications in research and industry.
属性
IUPAC Name |
2-fluoro-1-(2-methylpropoxy)-3-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3/c1-7(2)6-15-9-5-3-4-8(10(9)11)12(13)14/h3-5,7H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMAFDFHUGDOQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(S)-Ethyl 2-(6-methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate](/img/structure/B8027898.png)

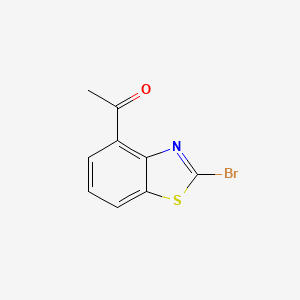
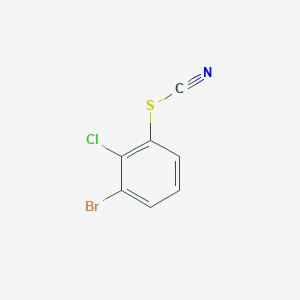
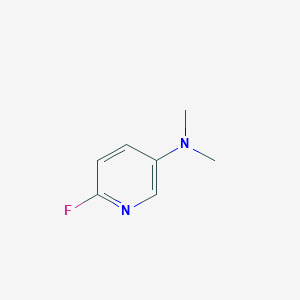
![2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine hydrochloride](/img/structure/B8027940.png)
![8-Bromo-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide](/img/structure/B8027951.png)
